molecular formula C9H7IN2 B168794 3-iodo-1-phenyl-1H-pyrazole CAS No. 141998-90-5

3-iodo-1-phenyl-1H-pyrazole

Cat. No. B168794
CAS RN: 141998-90-5
M. Wt: 270.07 g/mol
InChI Key: RJCCRXXUBFGPBW-UHFFFAOYSA-N
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Description

“3-iodo-1-phenyl-1H-pyrazole” is a chemical compound that is used as a pharmaceutical intermediate . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, “3-phenyl-1H-pyrazole” is synthesized from acetophenone and hydrazine through two steps including Knoevenagel condensation and cyclization reaction .


Molecular Structure Analysis

The molecular formula of “3-iodo-1H-pyrazole” is C3H3IN2 . It has an average mass of 193.974 Da and a mono-isotopic mass of 193.934082 Da .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

“3-iodo-1H-pyrazole” is insoluble in water . It has a density of 2.3±0.1 g/cm3, a boiling point of 291.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Fluorescence Switching and Blue Solid Emitters

3-Iodo-1-phenyl-1H-pyrazole derivatives, specifically 3(5)-phenyl-1H-pyrazoles, have been utilized in the development of organic crystalline solids exhibiting deep-blue fluorescence. This is particularly significant in the study of ESIPT (Excited State Intramolecular Proton Transfer) fluorescence, demonstrating both high efficiency and a novel mechanism for fluorescence "ON/OFF" switching (Tang et al., 2016).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole, which have shown potential as antimicrobial and antioxidant agents. This synthesis involves iodine-catalyzed oxidative cyclization and has implications in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).

Tautomerism Studies

The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related compound, has been investigated to understand its behavior in different solvents. This research contributes to a deeper understanding of the molecular dynamics of pyrazole derivatives (Arbačiauskienė et al., 2018).

Photodynamic Properties in Cancer Research

Pyrazole-indole hybrids derived from 1-phenyl-1H-pyrazole have been synthesized and their photodynamic properties evaluated against human skin melanoma cells. These compounds, when activated by light, generate reactive oxygen species leading to mitochondrial membrane depolarization and DNA damage, highlighting their potential in cancer treatment (Varvuolytė et al., 2020).

Antimicrobial Evaluations

A series of compounds incorporating 1-phenyl-1H-pyrazoles have been synthesized and evaluated for their antimicrobial activity, demonstrating their potential as potent antimicrobial agents (Prakash et al., 2011).

Antiproliferative Agents

Derivatives of 1-phenyl-3,5-bis(het)aryl pyrazoles have been synthesized and shown to have cytotoxic effects against various cancer cell lines, suggesting their utility as antiproliferative agents in cancer therapy (Ananda et al., 2017).

Safety and Hazards

When handling “3-iodo-1-phenyl-1H-pyrazole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “3-iodo-1-phenyl-1H-pyrazole” could involve further developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

3-iodo-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCCRXXUBFGPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931288
Record name 3-Iodo-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141998-90-5
Record name 3-Iodo-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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